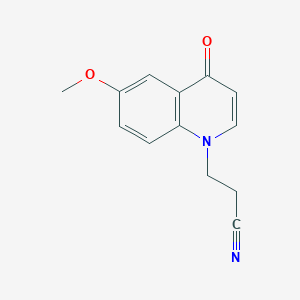

3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile

Description

Structural Characterization of 3-(6-Methoxy-4-Oxoquinolin-1(4H)-yl)Propanenitrile

Molecular Architecture and Functional Group Analysis

The molecular formula of this compound is C₁₂H₁₂N₂O₂, establishing a framework that incorporates multiple functional groups within a single molecular entity. The compound exhibits a molecular architecture built upon the quinoline ring system, which consists of a benzene ring fused to a pyridine ring, creating an aromatic heterocyclic foundation. This quinoline scaffold serves as the primary structural backbone, providing both electronic delocalization and geometric rigidity to the overall molecular framework.

The methoxy group positioned at the 6-position of the quinoline ring introduces an electron-donating substituent that significantly influences the electronic properties of the aromatic system. This methoxy functionality contributes to the overall polarity of the molecule while simultaneously affecting the electron density distribution across the quinoline core. The presence of the methoxy group at this specific position creates a substitution pattern that has been shown to enhance biological activity in related quinoline derivatives.

The carbonyl group at the 4-position of the quinoline ring establishes a ketone functionality that serves as an electron-withdrawing group, creating an electronic balance with the electron-donating methoxy substituent. This ketone group participates in resonance interactions with the aromatic system, contributing to the overall stability and reactivity profile of the compound. The positioning of this carbonyl group in the heterocyclic ring system creates opportunities for hydrogen bonding interactions and coordination chemistry applications.

The propanenitrile side chain attached to the nitrogen atom of the quinoline ring introduces additional functionality through the nitrile group. This three-carbon chain terminates in a cyano functionality, which serves as both an electron-withdrawing group and a potential site for further chemical modifications. The nitrile group contributes significantly to the overall dipole moment of the molecule and provides opportunities for intermolecular interactions through dipole-dipole forces.

| Structural Feature | Position | Functional Group Type | Electronic Effect |

|---|---|---|---|

| Methoxy Group | 6-Position | Electron-Donating | Increases electron density |

| Carbonyl Group | 4-Position | Electron-Withdrawing | Decreases electron density |

| Nitrile Group | Terminal Chain | Electron-Withdrawing | Increases polarity |

| Quinoline Core | Central | Aromatic Heterocycle | Provides structural rigidity |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum reveals characteristic chemical shift patterns that allow for unambiguous identification of each proton environment within the molecular structure. The aromatic protons of the quinoline ring system appear in the downfield region, typically between 7.0 and 8.5 parts per million, with specific coupling patterns that reflect the substitution pattern of the heterocyclic system.

The methoxy protons generate a distinctive singlet in the aliphatic region of the spectrum, typically appearing around 3.8 to 4.0 parts per million due to the electron-withdrawing effect of the adjacent oxygen atom. This signal integrates for three protons and serves as a diagnostic feature for confirming the presence of the methoxy substituent. The chemical shift position of this signal provides information about the electronic environment surrounding the methoxy group and its interaction with the quinoline ring system.

The propanenitrile chain protons exhibit characteristic multipicity patterns that reflect the chain connectivity and the influence of the terminal nitrile group. The methylene protons adjacent to the quinoline nitrogen typically appear as a triplet due to coupling with the adjacent methylene group, while the methylene protons adjacent to the nitrile group show coupling patterns influenced by the electron-withdrawing nature of the cyano functionality.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment. The quinoline ring carbons exhibit chemical shifts consistent with aromatic carbon atoms, with specific positions showing characteristic shifts due to the influence of the methoxy and carbonyl substituents. The nitrile carbon appears significantly downfield, typically around 118-120 parts per million, due to the triple bond character and the electronegative nitrogen atom.

Infrared Vibrational Signature Analysis

Infrared spectroscopy reveals distinctive vibrational frequencies that serve as fingerprint identifiers for this compound. The nitrile stretching vibration appears as a characteristic sharp absorption band around 2200-2260 wavenumbers, providing unambiguous confirmation of the cyano functionality. This absorption band exhibits high intensity and sharp definition, making it one of the most diagnostic features in the infrared spectrum of the compound.

The carbonyl stretching vibration of the quinoline ketone appears in the region around 1650-1680 wavenumbers, characteristic of aromatic ketones conjugated with the quinoline ring system. The exact position of this absorption depends on the degree of conjugation and the electronic effects of the substituents on the quinoline ring. The methoxy group contributes characteristic stretching vibrations including carbon-oxygen stretching around 1200-1300 wavenumbers and carbon-hydrogen stretching in the aliphatic region around 2800-3000 wavenumbers.

Aromatic carbon-carbon stretching vibrations appear in the region between 1450-1600 wavenumbers, providing confirmation of the quinoline ring system. The specific pattern of these absorptions reflects the substitution pattern and the electronic effects of the various functional groups attached to the aromatic system. Carbon-hydrogen bending vibrations in the aromatic region contribute additional spectroscopic features that aid in structural identification and confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about molecular weight confirmation and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 244, corresponding to the molecular formula C₁₂H₁₂N₂O₂. The stability of this molecular ion and the relative abundance of fragment ions provide insights into the structural connectivity and the relative stability of various molecular regions.

Common fragmentation patterns include loss of the propanenitrile side chain, resulting in fragments corresponding to the substituted quinoline core. The methoxy group may undergo alpha cleavage, leading to loss of a methyl radical and formation of a quinoline-containing cation. The nitrile group participates in characteristic fragmentation reactions, including hydrogen cyanide elimination and formation of fragments containing the remaining carbon chain.

Base peak assignments typically correspond to stable aromatic cations formed through various fragmentation pathways. The quinoline ring system provides stability to cationic fragments through resonance delocalization, making quinoline-containing fragments prominent in the mass spectrum. Understanding these fragmentation patterns aids in structural confirmation and provides information about the relative stability of different molecular regions under mass spectrometric conditions.

Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of this compound reveals important information about solid-state structure and molecular packing arrangements. The quinoline ring system adopts a planar conformation that maximizes aromatic delocalization and minimizes steric interactions between substituents. The methoxy group typically lies in the plane of the quinoline ring, allowing for optimal overlap of the oxygen lone pairs with the aromatic pi system.

The propanenitrile side chain exhibits conformational flexibility, with the preferred conformation determined by a balance of steric interactions, electronic effects, and intermolecular packing forces. Crystal structure analysis reveals that the side chain typically adopts an extended conformation that minimizes intramolecular steric interactions while allowing for favorable intermolecular contacts in the crystal lattice.

Intermolecular interactions in the crystal structure include hydrogen bonding between the quinoline nitrogen and hydrogen atoms of neighboring molecules, as well as pi-pi stacking interactions between quinoline ring systems. The nitrile group participates in dipole-dipole interactions that contribute to the overall crystal packing stability. These intermolecular forces influence both the solid-state properties and the solution behavior of the compound.

Conformational dynamics studies using computational methods reveal that the propanenitrile side chain exhibits restricted rotation around the carbon-nitrogen bond connecting it to the quinoline ring. This restriction arises from both steric interactions and electronic effects associated with the nitrogen lone pair and the aromatic system. Temperature-dependent studies provide information about the energy barriers for conformational interconversion and the preferred conformational states under different conditions.

Comparative Analysis with Related Quinoline Derivatives

Comparative structural analysis with related quinoline derivatives provides important insights into structure-activity relationships and the influence of specific substituents on molecular properties. The compound this compound shares structural features with other quinoline-containing molecules that have demonstrated biological activity, particularly in neuroprotective and antimicrobial applications. The specific combination of methoxy and propanenitrile substituents creates a unique electronic and steric environment that distinguishes this compound from other quinoline derivatives.

Related compounds such as 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile demonstrate the effects of halogen substitution on quinoline derivatives. The chlorine substituent introduces additional electron-withdrawing character and increases the overall molecular polarity compared to the non-halogenated analog. This structural modification affects both the electronic properties and the potential biological activity of the resulting compound.

Methyl ester analogs, such as methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate, provide insights into the effects of different terminal functional groups on the propyl side chain. The ester functionality creates different electronic and steric properties compared to the nitrile group, affecting both the molecular reactivity and the potential for biological interactions. These structural variations allow for systematic investigation of structure-activity relationships within this class of quinoline derivatives.

| Compound | Molecular Formula | Key Structural Difference | Electronic Effect |

|---|---|---|---|

| This compound | C₁₂H₁₂N₂O₂ | Nitrile terminus | Strong electron-withdrawing |

| 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile | C₁₃H₁₁ClN₂O₂ | Additional chlorine | Enhanced electron-withdrawing |

| Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate | C₁₄H₁₅NO₄ | Ester terminus | Moderate electron-withdrawing |

| 6-Methoxyquinoline | C₁₀H₉NO | No side chain | Baseline quinoline system |

Properties

IUPAC Name |

3-(6-methoxy-4-oxoquinolin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-10-3-4-12-11(9-10)13(16)5-8-15(12)7-2-6-14/h3-5,8-9H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHMIVORYZTTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=CC2=O)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.

Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

Reduction and Cyclization: Hydrogenation of the intermediate leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.

Chlorination: The final step involves chlorination to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are adjusted to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Key Structural and Functional Insights:

In contrast, the chloro substituent (in the 7-chloro analog) introduces electron-withdrawing effects, which may increase reactivity in nucleophilic substitution reactions . Ethyl substitution (CAS 1279218-88-0) prioritizes lipophilicity, favoring passive diffusion across biological membranes .

Role of the Nitrile Group :

- The propanenitrile moiety facilitates hydrogen bonding with target proteins, as demonstrated in studies of analogous compounds . This functional group is also a precursor for further derivatization (e.g., conversion to carboxylic acids or amines).

Heterocyclic Core Variations: Replacement of quinoline with quinazolinone (as in C₁₁H₉N₃O) modifies the compound’s planarity and hydrogen-bonding capacity, impacting its interaction with enzymes or receptors .

For example, 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile has documented safety protocols under GHS guidelines, including precautions against inhalation and skin contact .

Biological Activity

3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C13H13N1O3

- Molecular Weight : 231.25 g/mol

- CAS Number : 1208909-99-2

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation by disrupting microtubule dynamics, which is crucial for cell division. This mechanism is akin to that of well-known chemotherapeutic agents like nocodazole and combretastatin .

The proposed mechanism for the anticancer activity includes:

- Microtubule Depolymerization : Similar to combretastatins, these compounds target the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of MMPs : Some studies suggest that compounds with a quinoline structure can inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis .

Case Studies

- Study on Microtubule Dynamics : A study evaluated a series of quinoline derivatives, including those structurally related to this compound. The results demonstrated potent anti-mitotic effects in sea urchin embryos, indicating strong microtubule destabilizing activity .

- Cytotoxicity in Cancer Cell Lines : In vitro assays using A549 human lung cancer cells revealed that specific derivatives caused significant cytotoxicity through G2/M phase cell cycle arrest and altered microtubule distribution .

Comparative Analysis of Biological Activity

| Compound Name | Activity Profile | Target | Reference |

|---|---|---|---|

| This compound | Anticancer | Microtubules | |

| Combretastatin | Anticancer | Microtubules | |

| Nocodazole | Anticancer | Microtubules | |

| MMP Inhibitors | Anti-metastatic | MMPs |

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological aspects. Preliminary studies suggest that certain derivatives may exhibit nephrotoxicity mediated by transporters like hOAT3, necessitating careful evaluation during drug development .

Q & A

Q. Methodology :

- Step 1 : Start with 6-methoxy-4-hydroxyquinoline. Introduce the nitrile group via nucleophilic substitution using acrylonitrile or cyanoethylation reagents under basic conditions .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Confirm structures using FT-IR (nitrile stretch at ~2250 cm⁻¹) and 1H/13C NMR (methoxy singlet at δ ~3.8 ppm, quinolinone carbonyl at δ ~180 ppm) .

- Validation : Compare spectral data with analogous quinolinone derivatives (e.g., 4-hydroxyquinolinones in ).

Advanced: How can density functional theory (DFT) predict the reactivity of the nitrile group in this compound?

Q. Methodology :

- Computational Setup : Optimize geometry using B3LYP/6-31G(d,p). Calculate electrostatic potential surfaces (EPS) to identify electrophilic/nucleophilic sites .

- Key Insight : The nitrile’s electron-withdrawing nature polarizes the quinoline core, enhancing reactivity at C-2 and C-8 positions. This aligns with observed regioselectivity in similar compounds .

- Validation : Compare DFT-predicted reaction pathways with experimental results (e.g., nucleophilic additions to nitrile in ).

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Q. Methodology :

- Antimicrobial Activity : Use disk diffusion assays against Gram-positive/negative bacteria. Note zones of inhibition and compare with controls (e.g., ciprofloxacin) .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Calculate IC50 values and assess selectivity using non-cancerous cells (e.g., HEK-293) .

- Data Interpretation : Correlate activity with structural features (e.g., methoxy and nitrile groups’ roles in membrane penetration) .

Advanced: How to design structure-activity relationship (SAR) studies for modifying the quinoline core?

Q. Methodology :

- Systematic Modifications : Replace methoxy with halogen or alkyl groups. Introduce substituents at C-2/C-8 to probe steric/electronic effects .

- Biological Testing : Screen derivatives against a panel of enzymes (e.g., kinases, topoisomerases) to identify pharmacophores. Use molecular docking (AutoDock Vina) to predict binding modes .

- Key Finding : Methoxy at C-6 enhances solubility, while nitrile at C-1 stabilizes π-π stacking in enzyme active sites .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Q. Methodology :

- FT-IR : Confirm nitrile (2250 cm⁻¹) and ketone (1680 cm⁻¹) groups .

- NMR : 1H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy (δ 3.8 ppm). 13C NMR resolves the quinolinone carbonyl (δ ~180 ppm) .

- MS : High-resolution ESI-MS confirms molecular ion [M+H]+ (calculated for C13H10N2O2: 234.0743).

Advanced: How can LC-MS/MS analyze degradation products under stressed conditions?

Q. Methodology :

- Stress Testing : Expose the compound to heat (60°C), UV light, and acidic/basic conditions (pH 1–13) for 48 hours .

- Analysis : Use a C18 column (ACN/water gradient) coupled with Q-TOF MS. Identify major degradants (e.g., hydrolysis of nitrile to amide or carboxylic acid) .

- Implication : Nitrile stability is pH-dependent; formulation buffers should avoid extremes .

Basic: What challenges arise in crystallizing this compound, and how are they resolved?

Q. Methodology :

- Solvent Screening : Test slow evaporation in DMSO/water, methanol/chloroform. Crystals form best in DMF/ethyl acetate mixtures .

- Issue : Polymorphism due to flexible propanenitrile chain. Mitigate by seeding with analogous quinolinone crystals .

- Verification : Single-crystal XRD confirms unit cell parameters and space group (e.g., monoclinic P21/c) .

Advanced: How does X-ray crystallography reveal intermolecular interactions affecting stability?

Q. Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Solve structure via direct methods (SHELXT) .

- Findings : Hydrogen bonds between quinolinone carbonyl and adjacent methoxy groups enhance crystal packing. Nitrile participates in weak C≡N···H–C interactions .

- Application : Predict shelf-life by analyzing lattice energy (Mercury software) .

Advanced: What mechanistic insights govern cyclization reactions involving the nitrile group?

Q. Methodology :

- Reaction Design : Treat with thiourea to form thiazolidinone derivatives. Monitor intermediates via in situ FT-IR .

- Kinetics : Pseudo-first-order rate constants reveal cyclization is acid-catalyzed (k = 0.15 min⁻¹ at pH 3) .

- Outcome : Nitrile acts as a directing group, favoring 5-membered ring formation over 6-membered .

Basic: How to assess solubility and design formulations for in vivo studies?

Q. Methodology :

- Solubility Profiling : Use shake-flask method in PBS, DMSO, and PEG-400. The compound shows poor aqueous solubility (<0.1 mg/mL) but improves with cosolvents (e.g., 20% DMSO) .

- Formulation : Prepare nanoparticles via solvent evaporation (PLGA polymer). Characterize size (DLS: ~150 nm) and encapsulation efficiency (HPLC: >85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.